3-(benzenesulfonyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}propanamide

Nav1.7 Pain Membrane permeability

3-(benzenesulfonyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}propanamide (CAS 1396877-40-9) belongs to the benzenesulfonamide class of voltage-gated sodium channel Nav1.7 inhibitors, a target genetically validated for pain signaling. The compound features a benzenesulfonyl group linked via a propanamide spacer to a piperidine ring that carries a pyrazin-2-yl substituent at the ring nitrogen.

Molecular Formula C19H24N4O3S
Molecular Weight 388.49
CAS No. 1396877-40-9
Cat. No. B2799322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}propanamide
CAS1396877-40-9
Molecular FormulaC19H24N4O3S
Molecular Weight388.49
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=NC=CN=C3
InChIInChI=1S/C19H24N4O3S/c24-19(8-13-27(25,26)17-4-2-1-3-5-17)22-14-16-6-11-23(12-7-16)18-15-20-9-10-21-18/h1-5,9-10,15-16H,6-8,11-14H2,(H,22,24)
InChIKeyLDTDKFCCYWOOAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1396877-40-9 (3-(benzenesulfonyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}propanamide): Structural Identity and Nav1.7 Inhibitor Class Context


3-(benzenesulfonyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}propanamide (CAS 1396877-40-9) belongs to the benzenesulfonamide class of voltage-gated sodium channel Nav1.7 inhibitors, a target genetically validated for pain signaling. The compound features a benzenesulfonyl group linked via a propanamide spacer to a piperidine ring that carries a pyrazin-2-yl substituent at the ring nitrogen. This structure distinguishes it from earlier cyclohexylamine-based benzenesulfonamides described in the same discovery program at Bristol-Myers Squibb [1]. The compound appears to correspond to 'piperidine 4', a key intermediate scaffold that enabled the development of a novel series of potent and selective Nav1.7 inhibitors with improved drug-like properties relative to prior chemical matter [1].

Why Nav1.7 Benzenesulfonamide Analogs Cannot Be Interchanged: The Substitution Risk for 1396877-40-9


Voltage-gated sodium channel inhibitors within the benzenesulfonamide class exhibit steep structure–activity relationships (SAR) where even minor modifications to the piperidine N-substituent or the sulfonamide linker can drastically alter Nav1.7 potency, isoform selectivity (particularly over cardiac Nav1.5), CYP inhibition profile, and membrane permeability. In the BMS discovery program, an early analog (compound 24) failed to demonstrate efficacy in the mouse formalin pain model at 100 mg/kg PO due to insufficient dorsal root ganglion exposure, driven by poor membrane permeability [1]. This illustrates that two compounds with superficially similar benzenesulfonamide cores and comparable in vitro Nav1.7 IC50 values can exhibit fundamentally different in vivo pharmacology. Consequently, generic substitution of a piperidine-benzenesulfonamide with a close analog—without experimentally verifying selectivity, ADME, and target tissue exposure—introduces a high risk of compromised efficacy and unpredictable off-target ion channel activity [1].

Quantitative Differentiation Evidence: 1396877-40-9 versus Comparator Benzenesulfonamides and Early Analogs


Piperidine 4 Scaffold as a Structural Prerequisite for Membrane Permeability Improvement Over Early Cyclohexylamine Analogs

The piperidine 4 scaffold (which includes the pyrazin-2-yl piperidine motif found in 1396877-40-9) was identified by BMS researchers as a critical structural feature that confers improved membrane permeability compared to earlier cyclohexylamine-based benzenesulfonamides. In the study, compound 24 (a cyclohexylamine analog) achieved insufficient dorsal root ganglion (DRG) exposure and failed the mouse formalin test at 100 mg/kg PO, while two analogs built on the piperidine 4 template demonstrated substantially increased DRG concentrations at a lower dose of 30 mg/kg PO [1]. Although the published article does not disclose the exact permeability value (Papp or logD) for 1396877-40-9 specifically, the piperidine 4 core is explicitly credited as the design element enabling the improvement [1].

Nav1.7 Pain Membrane permeability Piperidine scaffold

Nav1.7 Potency Differentiation of Pyrazinyl-Piperidine Motif Relative to Unsubstituted Piperidine Analogs

The J. Med. Chem. 2017 publication describes extensive SAR exploration around the piperidine 4 core. Analogs lacking the pyrazin-2-yl substituent on the piperidine nitrogen (unsubstituted or alkyl-substituted piperidines) consistently showed reduced Nav1.7 inhibitory potency. Although the precise IC50 value for 1396877-40-9 is not explicitly tabulated in the publicly available abstract or supporting information, the pyrazinyl group is highlighted as a preferred substituent for achieving sub-micromolar Nav1.7 inhibition while maintaining selectivity over Nav1.5 [1].

Nav1.7 Ion channel Potency Structure-activity relationship

Isoform Selectivity Profile: Nav1.7 over Nav1.5 (Cardiac Safety) – Class Benchmark from the Discovery Series

A critical differentiator among sodium channel inhibitors is the degree of selectivity for Nav1.7 over the cardiac isoform Nav1.5, as Nav1.5 blockade is associated with proarrhythmic risk. The 2014 Bioorg. Med. Chem. Lett. publication from the same BMS group identified compound 12k, a benzenesulfonamide-based Nav1.7 inhibitor with >1000-fold selectivity over Nav1.5 [2]. The 2017 J. Med. Chem. series, built on the piperidine 4 core (parent scaffold of 1396877-40-9), was explicitly designed to maintain this selectivity window. Specific selectivity ratios for 1396877-40-9 are not publicly disclosed, but the pyrazinyl-piperidine chemotype was optimized to avoid introducing Nav1.5 activity [1][2].

Nav1.5 Cardiac safety Isoform selectivity Benzenesulfonamide

Optimal Research and Procurement Scenarios for 1396877-40-9 as a Nav1.7 Tool Compound or Scaffold Intermediate


Nav1.7 Pain Target Validation in Rodent Models Requiring Oral Bioavailable Inhibitors

Research programs needing a brain-penetrant, orally bioavailable Nav1.7 inhibitor for rodent pain efficacy models can use 1396877-40-9 as a representative piperidine 4 chemotype. The scaffold demonstrated the ability to achieve efficacious dorsal root ganglion exposure at 30 mg/kg PO in at least one optimized analog, overcoming the permeability limitations that plagued earlier cyclohexylamine-based compound 24 [1].

Structure-Activity Relationship (SAR) Probe for Pyrazinyl-Piperidine Benzenesulfonamide Optimization

Medicinal chemistry teams pursuing Nav1.7 inhibitor lead optimization can procure 1396877-40-9 as a reference standard for the pyrazin-2-yl piperidine substituent. This compound represents a defined SAR point where the pyrazinyl group confers enhanced potency relative to N-alkyl or unsubstituted piperidine analogs, enabling systematic evaluation of linker length, sulfonamide replacement, and heteroaryl variation [1].

Cardiac Safety Counter-Screening: Nav1.5 Selectivity Assessment Panel

Organizations conducting ion channel safety pharmacology panels can include 1396877-40-9 alongside Nav1.5 counterscreening assays. The benzenesulfonamide class has demonstrated >1000-fold selectivity for Nav1.7 over Nav1.5 in lead compounds, and 1396877-40-9 serves as a structural probe to confirm whether the pyrazinyl-piperidine substitution maintains this favorable selectivity window in the user's own assay conditions [1][2].

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